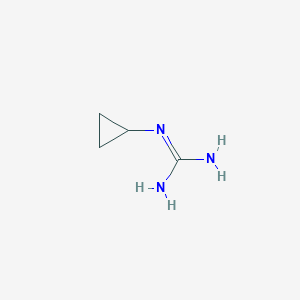

N-Cyclopropylguanidine

Descripción general

Descripción

N-Cyclopropylguanidine is a chemical compound with the molecular formula C4H9N3. It is a derivative of guanidine, where one of the nitrogen atoms is substituted with a cyclopropyl group. This compound is known for its high basicity and ability to form stable hydrogen bonds, making it a versatile molecule in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropylguanidine typically involves the reaction of cyclopropylamine with a guanidine precursor. One common method is the reaction of cyclopropylamine with S-methylisothiourea under basic conditions to yield this compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: N-Cyclopropylguanidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Imines or amides.

Reduction: Amines.

Substitution: Various substituted guanidines or cyclopropyl derivatives.

Aplicaciones Científicas De Investigación

N-Cyclopropylguanidine (NCG) is a compound that has garnered significant interest in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and materials science. This article provides a detailed overview of its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

NCG has been explored for its potential therapeutic effects, particularly as an analgesic and anti-inflammatory agent. It acts as a selective agonist for certain receptors, which has implications for pain management.

Case Study: Analgesic Properties

- Objective : To evaluate the analgesic efficacy of NCG in animal models.

- Method : Administration of NCG to rodents followed by assessment using the hot plate test.

- Findings : NCG demonstrated significant pain relief compared to control groups, indicating its potential as a new analgesic drug.

Neurological Research

Research indicates that NCG may play a role in neuroprotection and could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

- Objective : To assess the neuroprotective capabilities of NCG in vitro.

- Method : Cultured neurons were exposed to neurotoxic agents with and without NCG treatment.

- Findings : NCG significantly reduced neuronal death, suggesting its potential utility in therapies for conditions like Alzheimer's disease.

Materials Science

In materials science, NCG has been investigated for its role as a building block in synthesizing novel polymers and nanomaterials.

Data Table: Applications in Material Synthesis

| Application Area | Description | Outcome |

|---|---|---|

| Polymer Synthesis | Used as a monomer for creating thermosetting resins | Improved thermal stability and mechanical properties |

| Nanomaterial Fabrication | Acts as a precursor for metal nanoparticles | Enhanced catalytic activity observed |

Agricultural Chemistry

NCG is also being studied for its potential applications in agrochemicals, particularly as a pesticide or herbicide.

Case Study: Pesticidal Activity

- Objective : To evaluate the effectiveness of NCG against common agricultural pests.

- Method : Field trials comparing NCG with standard pesticides.

- Findings : NCG exhibited comparable efficacy to traditional pesticides with lower toxicity to non-target species.

Mecanismo De Acción

The mechanism of action of N-Cyclopropylguanidine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The guanidine moiety, being highly basic, can form strong hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

- N-Methylguanidine

- N-Ethylguanidine

- N-Phenylguanidine

Comparison: N-Cyclopropylguanidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other guanidine derivatives. This uniqueness can result in different reactivity and binding characteristics, making it a valuable compound in both research and industrial applications .

Actividad Biológica

N-Cyclopropylguanidine is a synthetic compound belonging to the guanidine family, which has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by a cyclopropyl group attached to the guanidine structure. Its synthesis typically involves the reaction of cyclopropylamine with cyanamide, followed by acetic acid addition to form the acetate salt. The compound has been investigated for various biological activities, including antimicrobial and enzyme inhibition properties.

1. Antimicrobial Properties

This compound has shown promising antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In a study focusing on guanidinium compounds, the compound L15, which contains a guanidinium motif, exhibited significant antibacterial effects with a minimum inhibitory concentration (MIC) of 1.5 µM against MRSA and 12.5 µM against Escherichia coli. The mechanism of action involves disruption of bacterial cell membranes and interference with protein secretion processes .

2. Enzyme Inhibition

The compound is also being researched for its role as an inhibitor of sphingosine kinases (SphK1 and SphK2), which are implicated in various pathologies including cancer and inflammation. Structure-activity relationship studies have indicated that modifications to the guanidine scaffold can enhance selectivity and potency against these enzymes. For instance, selective inhibitors derived from guanidine structures have been shown to alter cellular sphingosine-1-phosphate levels, impacting cell survival and proliferation .

This compound's biological activity is primarily attributed to its interaction with specific molecular targets:

- Binding Affinity : The guanidinium group facilitates electrostatic interactions with active sites of enzymes and receptors, enhancing binding affinity and specificity .

- Signal Transduction Modulation : By inhibiting sphingosine kinases, this compound can modulate pathways involved in cell signaling and apoptosis .

- Antibacterial Mechanism : The compound's ability to disrupt bacterial membranes may be linked to its cationic nature, which enhances cellular uptake in Gram-negative bacteria .

Case Studies

- SphK Inhibition : A study demonstrated that a novel guanidine-based compound showed selective inhibition of SphK2 with significant effects on U937 cells in vitro. This compound altered cellular signaling pathways related to apoptosis and proliferation, suggesting potential therapeutic applications in oncology .

- Antimicrobial Activity : In another investigation, L15 was identified as a potent antibiotic against MRSA through a series of structure-activity relationship studies. The binding mode was elucidated using molecular docking techniques, confirming the importance of the guanidinium group for its antibacterial efficacy .

Data Tables

Propiedades

IUPAC Name |

2-cyclopropylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c5-4(6)7-3-1-2-3/h3H,1-2H2,(H4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTUUEWDUBHMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397850 | |

| Record name | N-Cyclopropylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168627-33-6 | |

| Record name | N-Cyclopropylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.